molecular formula C23H18ClNO4S B2991017 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 866725-88-4

1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2991017
CAS RN: 866725-88-4
M. Wt: 439.91
InChI Key: IVYYHSVPOFUISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as CBSQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolinone derivatives and has been found to possess several biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood. However, it has been proposed that 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. In addition, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of bacterial strains by disrupting their cell membrane. In addition, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to possess several biological activities, making it a promising candidate for further research. However, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one also has some limitations. It has been found to have low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One possible direction is to optimize its therapeutic potential by understanding its mechanism of action and identifying potential targets for drug development. Another direction is to explore its potential as an anti-microbial agent, particularly in the treatment of drug-resistant bacterial strains. Finally, further studies are needed to determine the safety and efficacy of 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in animal models and human clinical trials.
In conclusion, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It possesses several biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While its mechanism of action is not fully understood, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one shows promising potential for further research and drug development.

Synthesis Methods

1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 2-methoxybenzaldehyde in the presence of acetic acid to form the Schiff base. The Schiff base is then reacted with 2-hydroxy-1,4-naphthoquinone in the presence of potassium carbonate to form the desired compound.

Scientific Research Applications

1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In particular, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has shown promising results in the treatment of breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-29-17-11-12-21-19(13-17)23(26)22(30(27,28)18-8-3-2-4-9-18)15-25(21)14-16-7-5-6-10-20(16)24/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYYHSVPOFUISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.